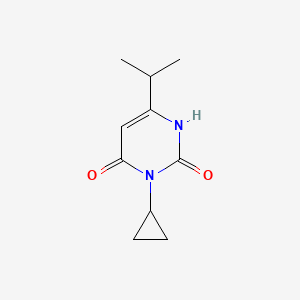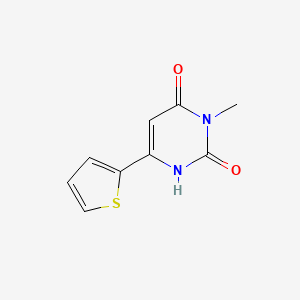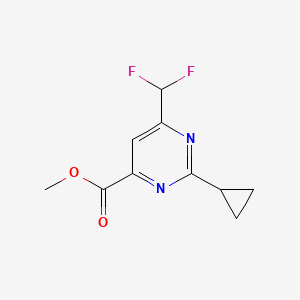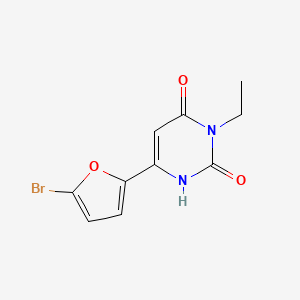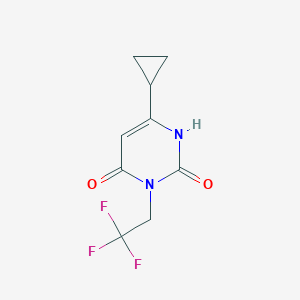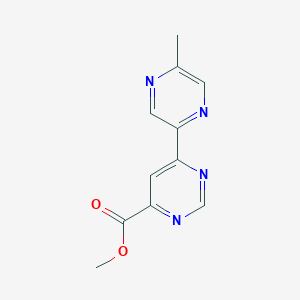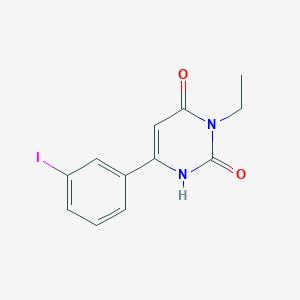
3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and catalysts .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, density, solubility, and various spectroscopic properties. These properties can give insights into the compound’s stability, reactivity, and possible applications .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Blocks
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of iodine and ethyl groups into more complex molecules. This is particularly useful in the synthesis of specialty polymers, where the iodine moiety can act as a catalyst or a reactive site for further functionalization .
Pharmaceutical Research
In pharmaceutical research, the iodophenyl group of this compound is of interest due to its potential role in radiocontrast agents for imaging technologies. The iodine atom’s high atomic number makes it suitable for absorbing X-rays, which is essential in contrast-enhanced imaging .
Medicinal Chemistry
The tetrahydropyrimidine ring is a common motif in medicinal chemistry. It can mimic the structure of nucleotides, making it a candidate for antiviral drugs, especially those targeting viral replication mechanisms. Researchers can modify the ethyl and iodophenyl groups to fine-tune the molecule’s interaction with viral enzymes .
Chemical Engineering
In chemical engineering, this compound’s iodine component can be used in vapor-phase deposition processes to create thin films of organic materials. These films are crucial in the manufacturing of electronic devices, such as organic light-emitting diodes (OLEDs) .
Fine Chemicals
The compound’s unique structure makes it a precursor for fine chemicals that require specific functional groups. Its reactivity can be harnessed to produce dyes, fragrances, and other complex organic compounds with high precision and yield .
Advanced Material Science
The presence of both ethyl and iodophenyl groups allows for the development of advanced materials with specific properties. For instance, it can be used to synthesize new types of liquid crystals or photovoltaic materials that require precise molecular engineering .
Catalysis
The iodophenyl group can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. This can lead to the development of new catalysts for organic transformations, such as cross-coupling reactions that are pivotal in creating complex organic molecules .
Environmental Chemistry
Lastly, the compound’s ability to incorporate iodine atoms can be exploited in environmental chemistry to study the fate and transport of iodine in the environment. This is significant for understanding iodine’s role in atmospheric chemistry and its impact on climate change .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethyl-6-(3-iodophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNWWLJBFXIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





